molecular formula HSO3(−)<br>HO3S- B076917 Hydrogen sulfite CAS No. 15181-46-1

Hydrogen sulfite

Cat. No.: B076917
CAS No.: 15181-46-1
M. Wt: 81.07 g/mol
InChI Key: LSNNMFCWUKXFEE-UHFFFAOYSA-M
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Description

Hydrogen sulfite, also known as bisulfite, is a chemical compound with the formula HSO₃⁻. It is an intermediate form of sulfurous acid and is commonly found in aqueous solutions. This compound is widely used in various industrial processes, including food preservation, water treatment, and as a reducing agent in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrogen sulfite can be prepared by bubbling sulfur dioxide (SO₂) gas through a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is as follows: [ \text{SO}_2 + \text{NaOH} \rightarrow \text{NaHSO}_3 ]

Industrial Production Methods

In industrial settings, hydrogensulfite is typically produced by the absorption of sulfur dioxide in an alkaline solution. This process is carried out in large absorption towers where sulfur dioxide gas is passed through a solution of sodium hydroxide or potassium hydroxide, resulting in the formation of sodium hydrogensulfite or potassium hydrogensulfite.

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : this compound can be oxidized to sulfate (SO₄²⁻) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂). [ \text{HSO}_3^- + \text{H}_2\text{O}_2 \rightarrow \text{SO}_4^{2-} + \text{H}_2\text{O} ]

  • Reduction: : this compound can act as a reducing agent and reduce various metal ions to their lower oxidation states. For example, it can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [ 2 \text{Fe}^{3+} + \text{HSO}_3^- + \text{H}_2\text{O} \rightarrow 2 \text{Fe}^{2+} + \text{SO}_4^{2-} + 3 \text{H}^+ ]

  • Substitution: : this compound can undergo substitution reactions with halogens to form halogenated sulfites. [ \text{HSO}_3^- + \text{Cl}_2 \rightarrow \text{ClHSO}_3 + \text{Cl}^- ]

Common Reagents and Conditions

Common reagents used in reactions with hydrogensulfite include hydrogen peroxide, halogens (such as chlorine and bromine), and various metal salts. The reactions typically occur in aqueous solutions under mild to moderate temperature conditions.

Major Products

The major products formed from reactions involving hydrogensulfite include sulfate ions, halogenated sulfites, and reduced metal ions.

Scientific Research Applications

Hydrogen sulfite has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent in various chemical reactions and as a reagent in the synthesis of organic and inorganic compounds.

    Biology: this compound is used in biological research to study the effects of sulfite on cellular processes and enzyme activities.

    Medicine: It is used in the pharmaceutical industry as a preservative and antioxidant in drug formulations.

    Industry: this compound is used in the food industry as a preservative to prevent the browning of fruits and vegetables. It is also used in water treatment processes to remove chlorine and other oxidizing agents.

Mechanism of Action

Hydrogen sulfite exerts its effects through various mechanisms, including:

    Reducing Agent: As a reducing agent, hydrogensulfite donates electrons to other molecules, thereby reducing them. This property is utilized in various chemical and industrial processes.

    Antioxidant: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

    Enzyme Inhibition: In biological systems, hydrogensulfite can inhibit the activity of certain enzymes by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Hydrogen sulfite is similar to other sulfur-containing compounds such as sulfite (SO₃²⁻) and sulfate (SO₄²⁻). it is unique in its ability to act as both a reducing agent and an antioxidant.

Similar Compounds

    Sulfite (SO₃²⁻): Sulfite is a stronger reducing agent than hydrogensulfite and is commonly used in industrial processes for bleaching and dechlorination.

    Sulfate (SO₄²⁻): Sulfate is the fully oxidized form of sulfur and is commonly found in nature. It is less reactive than hydrogensulfite and is used in various industrial applications, including fertilizers and detergents.

This compound’s unique properties make it a valuable compound in various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its role as a reducing agent and antioxidant highlight its versatility and importance.

Properties

CAS No.

15181-46-1

Molecular Formula

HSO3(−)
HO3S-

Molecular Weight

81.07 g/mol

IUPAC Name

hydrogen sulfite

InChI

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-1

InChI Key

LSNNMFCWUKXFEE-UHFFFAOYSA-M

SMILES

OS(=O)[O-]

Canonical SMILES

OS(=O)[O-]

Key on ui other cas no.

15181-46-1

physical_description

Bisulphites, aqueous solutions are light colored liquids. They can cause severe burns to skin, eyes and mucous membranes. The material is noncombustible. If available, obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information.

Synonyms

isulfite
H2S(D2S)
hydrogen sulfite
hydrosulfite

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An aqueous solution of sodium sulfite and bisulfite was prepared by mixing 38.8 lbs of sodium metabisulfite and 17.0 lbs of sodium sulfite with 88.2 lbs of water. The salt solution was metered into the recycle loop at a rate of 7.6 lbs per hour. Simultaneously a glyceryl epoxide wherein R is normal alkyl of 12 to 15 carbon atoms, R' is hydrogen and n is average value of 1 according to Formula 1 was metered into the recycle loop at a rate of 10.0 lbs/hour. The recycle loops residence time was thirty minutes. At steady state, the temperature maintained in the recycle loop was 160° C. and the pressure was 100 psig. The residence times were varied in sequential runs by increasing the metering rates of the reactants proportionately to achieve residence times of 15, 10 and 5 minutes.
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Synthesis routes and methods II

Procedure details

Sodium bisulfite was prepared by adding 3.15 g of sodium sulfite and 7.15 g of sodium metabisulfite to 25 ml of water. 1,8-Diaminooctane (7.2 g) was added and the pH was adjusted to 7 with concentrated hydrochloric acid. Calf thymus DNA (Sigma, 139 mg) was dissolved in 20 mL of water and denatured by heating to 100° C. for 30 min followed by rapid cooling in an ice bath. The single stranded DNA was then sonicated for 40 min at 0° C. and added to the sodium bisulfite-diaminooctene solution. This gave a final concentration of 2 M bisulfite and 1 M diaminooctane. The mixture was clarified by centrifugation (4000×g) and then stirred at 60° C. (oil bath) for 42 hrs. The reaction mixture was cooled and filtered (0.2 μm filter) to remove a small amount of particulate material. The product was desalted in two 25 mL portions over a BioRad P-4 column (340×2.6 cm) equilibrated in 0.02 M sodium chloride, 1 mM EDTA, pH 8. After the void volume (60 mL), the product was collected in the next 50 mL fraction and each of these two fractions was separately dialyzed overnight against 4 L of water and lyphilized, yielding together 99.5 mg (72%). Seventy-five percent of the cytosine residues were substituted with DAO, based on alkaline hydrolysis-HPLC.
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DNA
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Synthesis routes and methods III

Procedure details

The composition of claim 1 wherein the nonionic surfactant is the 8.5 molar ethoxylate of nonylphenol in a 6:1 (wt:wt) blend with triethanolamine in an amount of about 25 wt. %; the anionic surfactant is sodium dodecylbenzene sulfonate in an amount of about 5 wt. %; the solvent is ethanol in an amount of about 4 wt. % and the hydrotrope is the sodium salt of dicyclopentadiene sulfonate formed by bisulfite addition to dicyclopentadiene in alcohol/water solution at a pH of about 7.2 and in an amount of about 2 wt. %.
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dicyclopentadiene sulfonate
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Synthesis routes and methods IV

Procedure details

The present invention provides for substantially complete removal of sulfur dioxide (SO2) from SO2 -containing effluent gases, particularly from SO2 -containing flue gas streams of fossil fuel power plants. An absorbent is formed by combining seawater and hydrated lime usually at a pH in the range from 8.0 to 10.0, producing magnesium hydroxide by the reaction of the hydrated lime with soluble magnesium which is naturally present in the seawater as chloride and sulfate. The absorbent is then added to a recirculating absorbent stream, typically at a more acid pH, usually below about 6.0, and the absorbent stream is contacted with the flue gas in a suitable contact vessel. In the contact vessel, the magnesium hydroxide reacts with the SO2 in the flue gas to form magnesium sulfite and bisulfite. The magnesium sulfite and bisulfite, in turn, are oxidized, to soluble magnesium sulfate, typically by air sparging in the contact vessel or a separate tank. Magnesium sulfate reacts with the added hydrated lime to regenerate magnesium hydroxide and produce gypsum. These reaction products are recirculated as a slurry in the scrubber for the removal of SO2 and sulfurous acid without the requirement of separating magnesium hydroxide from the rest of the slurry stream. The gypsum is non-toxic and may safely be returned to the marine environment in soluble form at very low concentrations.
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Synthesis routes and methods V

Procedure details

A solution of 200 g of sodium metabisulfite in 800 ml of water was added to a solution of 200 g of m-phenoxy-benzaldehyde in 800 ml of isopropyl ether and after the addition of 250 ml of methanol, the mixture was stirred for 3 hours and was vacuum filtered. The recovered precipitate was washed with 1--1 water-methanol mixture and then with isopropyl ether and was dried to obtain 295 g of the combination bisulfite of m-phenoxy-benzaldehyde (titer of 95.5% mobile hydrogen). The product was crystallized from 4 volumes of ethyl acetate to obtain a 97.6% yield of the product with a titer of mobile hydrogen of 98%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogen sulfite
Reactant of Route 2
Hydrogen sulfite
Reactant of Route 3
Hydrogen sulfite

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